5-Bromo-N-(2,2-difluoroethyl)-3-fluoropicolinamide
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Overview
Description
5-Bromo-N-(2,2-difluoroethyl)-3-fluoropicolinamide is a chemical compound that belongs to the class of picolinamides This compound is characterized by the presence of bromine, fluorine, and difluoroethyl groups attached to a picolinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2-difluoroethyl)-3-fluoropicolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a picolinamide derivative, followed by the introduction of the difluoroethyl and fluorine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2-difluoroethyl)-3-fluoropicolinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N-(2,2-difluoroethyl)-3-fluoropicolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2-difluoroethyl)-3-fluoropicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(2,2-difluoroethyl)-2-fluoropicolinamide
- 5-Bromo-N-(2,2-difluoroethyl)-4-fluoropicolinamide
- 5-Bromo-N-(2,2-difluoroethyl)-3-chloropicolinamide
Uniqueness
5-Bromo-N-(2,2-difluoroethyl)-3-fluoropicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the difluoroethyl group, can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-(2,2-difluoroethyl)-3-fluoropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O/c9-4-1-5(10)7(13-2-4)8(15)14-3-6(11)12/h1-2,6H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYNWZFDOHEXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)NCC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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